![molecular formula C21H29NO2 B14310906 5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide CAS No. 113867-52-0](/img/structure/B14310906.png)
5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and in-line monitoring systems ensures consistent product quality and minimizes waste .
Analyse Des Réactions Chimiques
Types of Reactions
5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan or phenyl rings .
Applications De Recherche Scientifique
5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Propan-2-yl)furan-2-carboxylic acid: A related furan derivative with similar structural features but different functional groups.
5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): Another compound with a furan ring and isopropyl groups, but with different substituents and properties.
Uniqueness
5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
113867-52-0 |
|---|---|
Formule moléculaire |
C21H29NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
5-(5-propan-2-ylfuran-2-yl)-N-(4-propan-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C21H29NO2/c1-15(2)17-9-11-18(12-10-17)22-21(23)8-6-5-7-19-13-14-20(24-19)16(3)4/h9-16H,5-8H2,1-4H3,(H,22,23) |
Clé InChI |
BWZPUJONMLXMTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)CCCCC2=CC=C(O2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


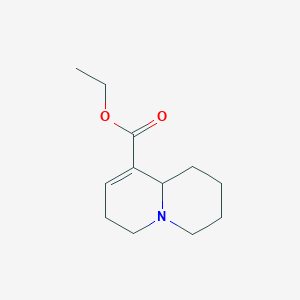
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
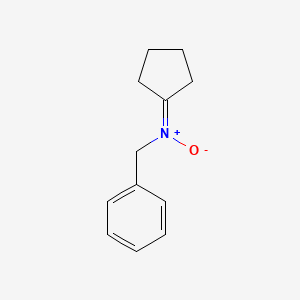
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
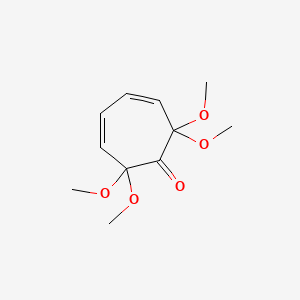
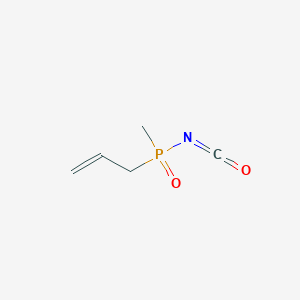
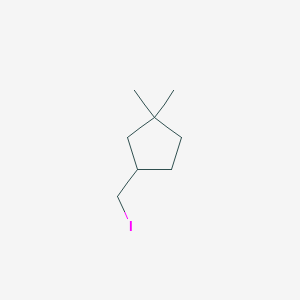
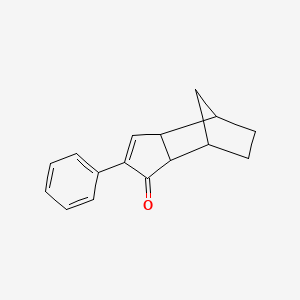
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)
